molecular formula C11H10Cl2N2O3 B12886144 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate CAS No. 88015-95-6

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B12886144
CAS No.: 88015-95-6
M. Wt: 289.11 g/mol
InChI Key: DPINNCAJIUQGKM-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidinone ring substituted at the 3-position with a (3,4-dichlorophenyl)carbamate group. The compound’s structure combines a carbamate functional group (–O–(C=O)–N–) with a 5-oxopyrrolidin-3-yl scaffold and a 3,4-dichlorophenyl moiety. The pyrrolidinone ring may enhance solubility and influence conformational stability due to its planar amide group .

Properties

CAS No.

88015-95-6

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C11H10Cl2N2O3/c12-8-2-1-6(3-9(8)13)15-11(17)18-7-4-10(16)14-5-7/h1-3,7H,4-5H2,(H,14,16)(H,15,17)

InChI Key

DPINNCAJIUQGKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The 3,4-dichlorophenyl moiety may enhance binding affinity and specificity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table summarizes key similarities and differences between 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate and related compounds:

Compound Name Core Structure Functional Groups Biological Activity/Properties Key Differences
5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate Pyrrolidinone + carbamate Carbamate, 3,4-dichlorophenyl, 5-oxopyrrolidin-3-yl Hypothesized: Neurological activity (sigma receptor interaction) or enzyme inhibition (carbamate) Unique carbamate linkage; lacks sulfur or urea groups seen in analogs
BTdCPU (1-(benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea) Thiadiazole + urea Urea, 3,4-dichlorophenyl, benzothiadiazole Growth inhibition via unknown mechanism; likely targets cellular proliferation pathways Urea group (two NH donors) vs. carbamate (one NH); thiadiazole adds π-π interactions
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Ethylamine + pyrrolidine 3,4-Dichlorophenyl, ethylamine, pyrrolidinyl High-affinity sigma-1 receptor ligand; potential antipsychotic or neuroprotective applications Amine-terminated side chain vs. carbamate; distinct pharmacokinetic profile
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone + carboxylic acid Carboxylic acid, methyl, 5-oxopyrrolidin-3-yl Industrial intermediate; polar due to carboxylic acid; limited bioactivity reported Carboxylic acid increases hydrophilicity vs. carbamate’s lipophilic nature
NCPdCPU (1-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)urea) Nitrophenyl + urea Urea, 3,4-dichlorophenyl, nitro group Growth inhibition; nitro group may enhance redox activity or metabolic activation Nitro substituent introduces electrophilic character vs. carbamate’s stability

Structural and Functional Insights

  • Carbamate vs. Urea Groups: The carbamate group in the target compound (–O–(C=O)–N–) differs from urea (–NH–(C=O)–NH–) in hydrogen-bonding capacity and metabolic stability. Ureas (e.g., BTdCPU, NCPdCPU) provide two NH donors for stronger target binding but are prone to hydrolysis, whereas carbamates offer a balance between stability and moderate H-bonding .
  • Dichlorophenyl Pharmacophore: The 3,4-dichlorophenyl group is conserved across multiple analogs (BTdCPU, BD 1008, NCPdCPU), suggesting its role in hydrophobic interactions or receptor binding.
  • Pyrrolidinone Scaffold: Compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid , the target compound’s carbamate substitution likely enhances lipophilicity, improving blood-brain barrier penetration. This contrasts with the carboxylic acid derivative, which is more hydrophilic and less suited for CNS targeting.
  • Such interactions may influence the target’s crystallinity and melting point, impacting formulation and storage .

Pharmacological and Metabolic Considerations

  • Sigma Receptor Ligands: BD 1008 and BD 1047 demonstrate that dichlorophenyl-ethylamine derivatives are potent sigma-1 ligands.
  • Growth Inhibition Mechanisms :
    Di-substituted ureas like BTdCPU and NCPdCPU inhibit cell proliferation, possibly through kinase inhibition or DNA damage. The target compound’s carbamate may offer a distinct mechanism, such as acetylcholinesterase inhibition, common to carbamate-class drugs .

  • Metabolic Stability : Carbamates generally exhibit slower hydrolysis than ureas due to reduced electrophilicity, suggesting the target compound may have superior oral bioavailability compared to NCPdCPU or BTdCPU .

Biological Activity

5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate, with the CAS number 179688-54-1, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological effects, and cytotoxicity.

Chemical Structure and Properties

The chemical formula for 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate is C11H10Cl2N2O3C_{11}H_{10}Cl_2N_2O_3. The structure features a pyrrolidine ring and a dichlorophenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate typically involves multi-step organic reactions. The exact synthetic routes are often proprietary or not well-documented in public literature. However, it is essential to optimize conditions for yield and purity during synthesis for effective biological evaluation.

Antimicrobial Activity

Research indicates that compounds similar to 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate exhibit significant antimicrobial properties. For instance, related carbamate derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways.

Cytotoxicity Studies

Cytotoxicity studies are crucial for determining the safety profile of 5-Oxopyrrolidin-3-yl (3,4-dichlorophenyl)carbamate. In vitro tests using various cell lines (e.g., L929 fibroblasts) have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time.

Table 1: Cytotoxicity Results in L929 Cells

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
2007768
1009292
507467
2597103
12109121

The results indicate that higher concentrations can lead to reduced cell viability, suggesting a dose-dependent cytotoxic effect.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of similar compounds found that derivatives with a dichlorophenyl group exhibited enhanced activity against resistant bacterial strains. This suggests that structural modifications can significantly impact biological activity.
  • Cytotoxicity Assessment : In another case study involving various carbamate derivatives, it was noted that some compounds increased cell viability at lower concentrations while exhibiting toxicity at higher doses. This dual behavior highlights the importance of careful concentration management in therapeutic applications.

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